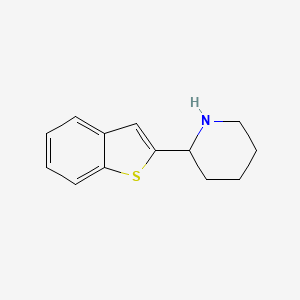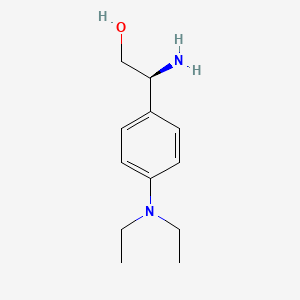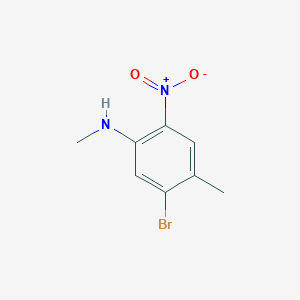
5-Bromo-N,4-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,4-dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and two methyl groups at the N and 4-positions. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,4-dimethyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position.
Dimethylation: The amino group is then dimethylated using dimethyl sulfate or a similar reagent.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,4-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-Amino-N,4-dimethyl-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N,4-dimethyl-2-nitroaniline is used in several scientific research applications:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Analytical Chemistry: As a reagent for the determination of various chemical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-N,4-dimethyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the dimethyl groups.
5-Bromo-4-methyl-2-nitroaniline: Similar structure but has a methyl group instead of dimethyl groups.
2-Bromo-N,N-dimethyl-4-nitroaniline: Similar structure but with different substitution patterns .
Uniqueness
5-Bromo-N,4-dimethyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups, along with the dimethyl groups, makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-N,4-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-3-8(11(12)13)7(10-2)4-6(5)9/h3-4,10H,1-2H3 |
InChI Key |
XTICQHNXPWYOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)NC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)ethyl]cyclobutan-1-amine](/img/structure/B15320358.png)
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
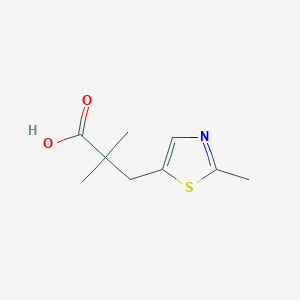
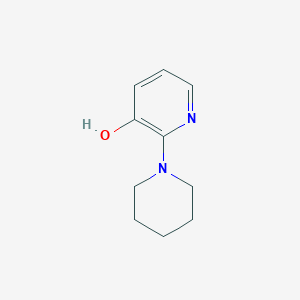
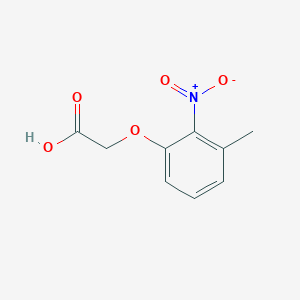
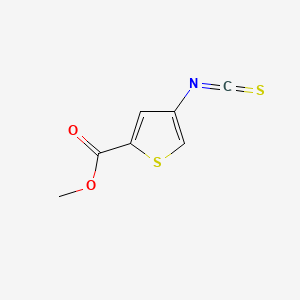
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)
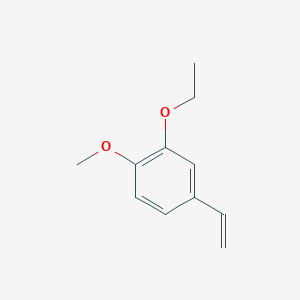
![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
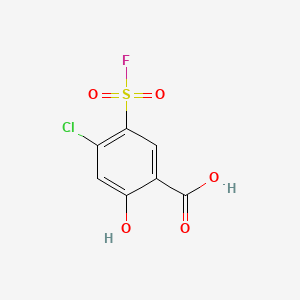
![2-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)acetic acid](/img/structure/B15320432.png)
